molecular formula C11H10N2O2S B2911182 1-(2-Methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione CAS No. 93341-41-4

1-(2-Methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B2911182
CAS No.: 93341-41-4
M. Wt: 234.27
InChI Key: RNAKMMRUYJMNNT-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a heterocyclic compound featuring a 1,3-diazinane core substituted with a sulfanylidene group at position 2 and a 2-methylphenyl group at position 1. The 4,6-dione moieties contribute to its polar character, while the aromatic methyl group influences lipophilicity and steric properties.

Properties

IUPAC Name

1-(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-7-4-2-3-5-8(7)13-10(15)6-9(14)12-11(13)16/h2-5H,6H2,1H3,(H,12,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFGZOYYBFVWAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)CC(=O)NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353484
Record name SBB024236
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93341-41-4
Record name SBB024236
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methylphenyl isothiocyanate with barbituric acid derivatives in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted aromatic compounds .

Scientific Research Applications

1-(2-Methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2-Methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione exerts its effects involves interactions with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The aromatic ring allows for π-π interactions with other aromatic systems, enhancing binding affinity and specificity .

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

  • Substituents : 4-Methoxyphenyl at position 1.
  • Molecular Weight : 250.28 g/mol.
  • Key Properties :
    • Higher polarity due to the methoxy group, enhancing solubility in polar solvents.
    • CAS: 28921-29-1; PubChem CID: 3038130 .
  • Applications : Catalogued as a ketone derivative in organic synthesis .

1,3-Diethyl-2-sulfanylidene-5-(2,4,5-trimethoxybenzylidene)-1,3-diazinane-4,6-dione

  • Substituents : Diethyl groups at positions 1 and 3; trimethoxybenzylidene at position 3.
  • Crystallographic Data :
    • Space group: P2₁/c; R factor = 0.041.
    • Planar structure stabilized by π-π stacking of the benzylidene group .
  • Key Properties : Extended conjugation from the benzylidene group may enhance UV absorption, suggesting photochemical applications .

5-Pentan-2-yl-5-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione (Thiamylal)

  • Substituents : Pentan-2-yl and prop-2-enyl groups at position 4.
  • Pharmacological Role: A barbiturate derivative with sedative-hypnotic activity.
  • Solubility: 1 in 5 parts water and ethanol; melting point: 144–147°C .

1-(2-Methylpropyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

  • Substituents : Branched 2-methylpropyl group at position 1.

Data Table: Comparative Analysis

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
1-(2-Methylphenyl)-2-sulfanylidene-... 2-Methylphenyl (1) C₁₁H₁₀N₂O₂S ~250 (estimated) Synthetic intermediate
1-(4-Methoxyphenyl)-2-sulfanylidene-... 4-Methoxyphenyl (1) C₁₁H₁₀N₂O₃S 250.28 Polar solvent solubility
1,3-Diethyl-5-(trimethoxybenzylidene)-... Diethyl (1,3); benzylidene (5) C₁₈H₂₂N₂O₅S 378.44 Photochemical studies
Thiamylal Pentan-2-yl; prop-2-enyl (5) C₁₂H₁₈N₂O₂S 254.30 Sedative-hypnotic activity

Research Findings and Trends

Substituent Effects on Solubility :

  • Methoxy groups (e.g., 4-methoxyphenyl derivative) increase polarity and aqueous solubility, whereas alkyl or aryl groups (e.g., 2-methylphenyl) enhance lipophilicity .

Hydrogen Bonding and Crystal Packing :

  • Sulfanylidene and dione groups participate in N–H···O and S···H hydrogen bonds, stabilizing crystal lattices. This is critical for designing materials with predictable solid-state properties .

Pharmacological Potential: Barbiturate analogs like thiamylal demonstrate that sulfanylidene-diazinane-diones can interact with CNS targets, though substituent bulk (e.g., 2-methylpropyl) may modulate bioavailability .

Biological Activity

1-(2-Methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that includes a sulfanylidene group, which is believed to play a significant role in its biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets in biological systems. The following mechanisms have been proposed:

  • Interaction with Enzymes : The sulfanylidene group may inhibit thiol-containing enzymes by forming covalent bonds, disrupting their normal function.
  • Nucleic Acid Binding : The diazinane ring structure could facilitate interactions with nucleic acids (DNA and RNA), potentially affecting gene expression and cellular proliferation .
  • Antitumor Activity : Preliminary studies suggest that the compound might exhibit antitumor properties by inhibiting cell proliferation in cancer cell lines .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Activity Description Reference
AntitumorInhibits proliferation in human lung cancer cell lines (A549, HCC827)
AntimicrobialExhibits activity against various pathogens; specific mechanisms under study
Enzyme InhibitionPotential inhibition of thiol-dependent enzymes
Nucleic Acid InteractionMay bind to DNA/RNA affecting transcription and replication

Case Studies

Several studies have explored the biological effects of this compound:

  • Antitumor Activity Study :
    • A study evaluated the antitumor effects of this compound using MTS cytotoxicity assays on A549 and HCC827 cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong potential for further development as an anticancer agent .
  • Antimicrobial Testing :
    • The compound was tested against a panel of bacterial strains. It demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria. The mechanisms involved may include disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Enzyme Inhibition Analysis :
    • In vitro assays showed that the compound could inhibit key enzymes involved in cellular metabolism. The specificity of inhibition was confirmed through kinetic studies, revealing that it acts as a competitive inhibitor for certain thiol-dependent enzymes.

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